molecular formula C26H20N2O6 B14947214 methyl 2-{[(2E)-2-cyano-3-{3-methoxy-4-[(phenylcarbonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate

methyl 2-{[(2E)-2-cyano-3-{3-methoxy-4-[(phenylcarbonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate

Cat. No.: B14947214
M. Wt: 456.4 g/mol
InChI Key: ZBQZEPGDUNVYTN-XMHGGMMESA-N
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Description

Methyl 2-{[(2E)-2-cyano-3-{3-methoxy-4-[(phenylcarbonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate is a complex organic compound with the molecular formula C25H18N2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2E)-2-cyano-3-{3-methoxy-4-[(phenylcarbonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2E)-2-cyano-3-{3-methoxy-4-[(phenylcarbonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(2E)-2-cyano-3-{3-methoxy-4-[(phenylcarbonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-{[(2E)-2-cyano-3-{3-methoxy-4-[(phenylcarbonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(2E)-2-cyano-3-{4-(octyloxy)phenyl}prop-2-enoyl]amino}benzoate
  • Methyl 2-{[(2E)-2-cyano-3-{3-phenyl-2,1-benzoxazol-5-yl}prop-2-enoyl]amino}benzoate

Uniqueness

Methyl 2-{[(2E)-2-cyano-3-{3-methoxy-4-[(phenylcarbonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate is unique due to its specific structural features, such as the presence of a methoxy group and a phenylcarbonyl oxy group

Properties

Molecular Formula

C26H20N2O6

Molecular Weight

456.4 g/mol

IUPAC Name

methyl 2-[[(E)-3-(4-benzoyloxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate

InChI

InChI=1S/C26H20N2O6/c1-32-23-15-17(12-13-22(23)34-25(30)18-8-4-3-5-9-18)14-19(16-27)24(29)28-21-11-7-6-10-20(21)26(31)33-2/h3-15H,1-2H3,(H,28,29)/b19-14+

InChI Key

ZBQZEPGDUNVYTN-XMHGGMMESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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